molecular formula C9H7BrClFO2 B2531978 Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate CAS No. 1389326-19-5

Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate

Cat. No.: B2531978
CAS No.: 1389326-19-5
M. Wt: 281.51
InChI Key: MAFZXXZQECZWQZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate” consists of a methyl ester group attached to a bromo-chloro-fluorophenyl group . The InChI code for this compound is 1S/C9H8BrFO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3 .

Scientific Research Applications

Practical Synthesis of Fluorinated Compounds

A study by Qiu et al. (2009) describes a practical pilot-scale method for the synthesis of 2-fluoro-4-bromobiphenyl, a compound used in the manufacture of flurbiprofen, highlighting the challenges and solutions in synthesizing fluorinated compounds which are often used in pharmaceuticals and agrochemicals. The research underscores the importance of developing efficient synthesis methods for complex fluorinated molecules, potentially relevant to the synthesis and application of Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate in similar domains (Qiu, Gu, Zhang, & Xu, 2009).

Fluorescent Chemosensors

Roy (2021) discusses the application of 4-Methyl-2,6-diformylphenol (DFP) based compounds as chemosensors for detecting metal ions, anions, and neutral molecules, demonstrating the critical role of functionalized organic molecules in developing sensitive and selective sensors for environmental monitoring and analytical chemistry. This suggests potential applications of this compound in creating chemosensors due to its structural complexity and functional groups (Roy, 2021).

Methanogenic Pathways

Conrad (2005) reviews how the stable carbon isotopic signatures can quantify methanogenic pathways, indicating the significance of organic compounds in understanding environmental and biochemical methane production processes. The study suggests the potential use of complex organic compounds in tracing and studying biochemical pathways, which might be relevant for this compound in environmental science or biochemistry (Conrad, 2005).

Antimicrobial and Antimetastatic Applications

Research on antimicrobial and antimetastatic compounds shows the importance of substituents like bromo, chloro, and fluoro in modifying the biological activity of molecules. Liew et al. (2020) highlight how functional groups affect anticancer activities, suggesting the potential research interest in this compound for exploring antimicrobial or antimetastatic properties (Liew, Malagobadan, Arshad, & Nagoor, 2020).

Environmental Remediation

Studies on the treatment of pesticide-contaminated wastewater and the development of polymer nanofibers for environmental cleanup applications indicate the broader interest in using complex organic molecules for environmental remediation efforts. Goodwin et al. (2018) and Zamel & Khan (2021) discuss the challenges and advancements in removing toxic compounds from water, suggesting possible research directions for this compound in similar applications (Goodwin, Carra, Campo, & Soares, 2018); (Zamel & Khan, 2021).

Safety and Hazards

“Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate” is classified as a warning hazard under the GHS07 classification . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c1-14-9(13)8(10)6-3-2-5(12)4-7(6)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFZXXZQECZWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-chloro-4-fluorophenylacetate (3.15 g, 15.6 mmol), N-bromosuccinimide (2.77 g, 15.6 mmol) and AIBN (255 mg, 1.56 mmol) were suspended in benzene (50.0 mL) and degassed via N2 stream. The resulting mixture was heated to 80° C. for 12 h. After cooling to rt, the mixture was partially concentrated in vacuo and partitioned between ether and water. The layers were separated, and the organic layer was washed with water and brine. The organics were dried (MgSO4), filtered and concentrated in vacuo. The resulting crude oil was purified by flash chromatography on silica gel (gradient elution; 0%-20% EtOAc/hexanes as eluent) to afford the title compound i-1a. 1HNMR (500 MHz, CDCl3): δ 7.82 (dd, 1H, J=6.0, 8.8 Hz), 7.17 (dd, 1H, J=2.6, 8.3 Hz), 7.08 (m, 1H), 5.88 (s, 1H), 3.84 (s, 3H).
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step Two
Name
Quantity
255 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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